Superior Clinical Cure Rate vs. Artemether-Lumefantrine in Phase III KALUMA Trial
In the Phase III KALUMA trial (N=1,688), the fixed-dose combination of ganaplacide plus lumefantrine solid dispersion (GanLum) achieved a PCR-corrected adequate clinical and parasitological response (cure rate) of 97.4% at Day 29, compared to 94.0% for the current standard-of-care artemether-lumefantrine (Coartem) [1]. Under a conventional per-protocol analysis, cure rates were 99.2% for GanLum versus 96.7% for Coartem [1]. This represents an absolute improvement of 3.4% in the estimand analysis and 2.5% in the per-protocol analysis.
| Evidence Dimension | PCR-corrected clinical cure rate at Day 29 (estimand framework) |
|---|---|
| Target Compound Data | 97.4% cure rate (GanLum: ganaplacide + lumefantrine-SDF) |
| Comparator Or Baseline | 94.0% cure rate (Coartem: artemether-lumefantrine) |
| Quantified Difference | +3.4 percentage points absolute improvement |
| Conditions | Phase III, randomized, open-label, multicenter trial (KALUMA); 1,688 patients across 34 sites in 12 African countries; once-daily dosing for 3 days |
Why This Matters
Procurement of ganaplacide for clinical research or future therapeutic use is justified by superior real-world efficacy over the current WHO-recommended first-line therapy, potentially reducing treatment failures in high-transmission settings.
- [1] Novartis. Phase III trial for next-generation malaria treatment KLU156 (GanLum) meets primary endpoint, with potential to combat antimalarial resistance. Novartis Media Release; 2025 Nov 12. View Source
